molecular formula C21H18F3N5O B11622558 N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[3-(trifluoromethyl)phenyl]amino}methylidene]benzamide

N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[3-(trifluoromethyl)phenyl]amino}methylidene]benzamide

Cat. No.: B11622558
M. Wt: 413.4 g/mol
InChI Key: PKZMXMZZRAQTFC-UHFFFAOYSA-N
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Description

N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[3-(trifluoromethyl)phenyl]amino}methylidene]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[3-(trifluoromethyl)phenyl]amino}methylidene]benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4,6-dimethylpyrimidine-2-amine with 3-(trifluoromethyl)aniline under specific conditions to form the intermediate. This intermediate is then reacted with benzoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[3-(trifluoromethyl)phenyl]amino}methylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[3-(trifluoromethyl)phenyl]amino}methylidene]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[3-(trifluoromethyl)phenyl]amino}methylidene]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
  • N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide

Uniqueness

N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[3-(trifluoromethyl)phenyl]amino}methylidene]benzamide is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications where these properties are desirable .

Properties

Molecular Formula

C21H18F3N5O

Molecular Weight

413.4 g/mol

IUPAC Name

N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-[3-(trifluoromethyl)phenyl]carbamimidoyl]benzamide

InChI

InChI=1S/C21H18F3N5O/c1-13-11-14(2)26-19(25-13)29-20(28-18(30)15-7-4-3-5-8-15)27-17-10-6-9-16(12-17)21(22,23)24/h3-12H,1-2H3,(H2,25,26,27,28,29,30)

InChI Key

PKZMXMZZRAQTFC-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\NC2=CC=CC(=C2)C(F)(F)F)/NC(=O)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=CC(=C2)C(F)(F)F)NC(=O)C3=CC=CC=C3)C

Origin of Product

United States

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